

# Strombine: A Technical Guide to its Initial Isolation, Characterization, and Biological Significance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strombine*

Cat. No.: *B152461*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

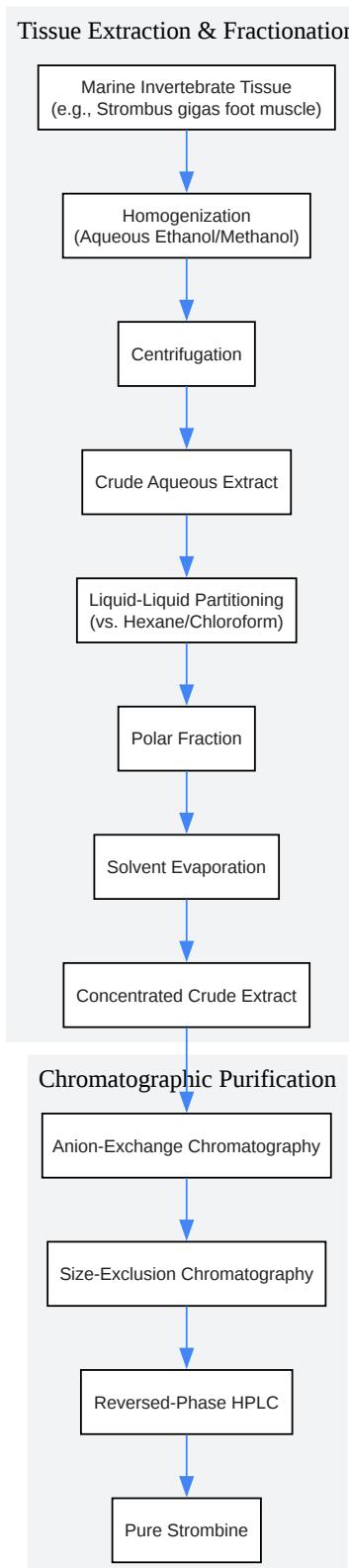
**Strombine**, systematically known as (2S)-2-((Carboxymethyl)amino)propanoic acid, is a naturally occurring imino acid found in a variety of marine invertebrates. First identified as a feeding-inducer in the queen conch (*Strombus gigas*), **strombine** plays a significant role in the physiological and behavioral ecology of these organisms. This technical guide provides a comprehensive overview of the initial isolation and characterization of **strombine**, detailing plausible experimental protocols based on established methodologies for the extraction of secondary metabolites from marine organisms. The guide also summarizes the known physicochemical properties of **strombine**, its biosynthetic pathway, and its key biological roles, particularly as a compatible osmolyte and a chemosensory stimulant. This document is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this marine-derived compound.

## Introduction

Marine invertebrates are a prolific source of unique secondary metabolites with diverse biological activities. Among these is **strombine**, a small imino acid that has garnered interest due to its roles in cellular regulation and chemical communication in marine ecosystems. The initial discovery of **strombine** as a feeding stimulant in the gastropod *Strombus gigas*

highlighted its potential importance in marine food webs.<sup>[1]</sup> Subsequent research has revealed its widespread presence in marine mollusks and its function as a compatible osmolyte, helping to maintain cellular volume and function in fluctuating salinity environments. This guide synthesizes the available information on the foundational aspects of **strombine** research, from its first isolation to its characterized biological functions.

## Initial Isolation and Purification


While the full text of the original thesis detailing the first isolation of **strombine** is not widely available, a plausible methodology can be reconstructed based on standard practices for the extraction of polar, water-soluble metabolites from marine invertebrates.<sup>[2][3][4]</sup> The following protocol outlines a likely approach for the isolation and purification of **strombine** from the tissues of marine mollusks such as *Strombus gigas*.

## Experimental Protocol: Tissue Extraction and Preliminary Fractionation

- Tissue Homogenization: Fresh or frozen tissue from the foot muscle of the marine invertebrate is homogenized in a blender with a polar solvent, typically an aqueous ethanol or methanol solution (e.g., 80% ethanol), to precipitate proteins and extract small molecules.
- Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to pellet cellular debris and precipitated proteins.
- Supernatant Collection: The resulting supernatant, containing the crude extract of small molecules including **strombine**, is carefully collected.
- Solvent Partitioning: To remove non-polar compounds, the aqueous extract is subjected to liquid-liquid partitioning against a non-polar solvent such as hexane or chloroform. The aqueous phase, containing the polar **strombine**, is retained.
- Solvent Evaporation: The solvent from the aqueous phase is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

## Experimental Protocol: Chromatographic Purification

- Ion-Exchange Chromatography: The concentrated crude extract is redissolved in a suitable buffer and applied to an anion-exchange chromatography column (e.g., DEAE-cellulose). **Strombine**, being an acidic amino acid, will bind to the column. Elution is performed using a salt gradient (e.g., 0-1 M NaCl or ammonium bicarbonate), and fractions are collected.
- Size-Exclusion Chromatography: Fractions containing **strombine**, as identified by a suitable assay (e.g., ninhydrin staining for amino acids), are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using Sephadex G-10 or a similar gel filtration medium) to separate it from other small molecules of different sizes.
- High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The sample is injected onto a C18 column and eluted with a gradient of an aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol). Fractions are collected and those containing pure **strombine** are identified by analytical HPLC and pooled.
- Lyophilization: The purified fractions are lyophilized to yield pure, solid **strombine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and purification of **strombine**.

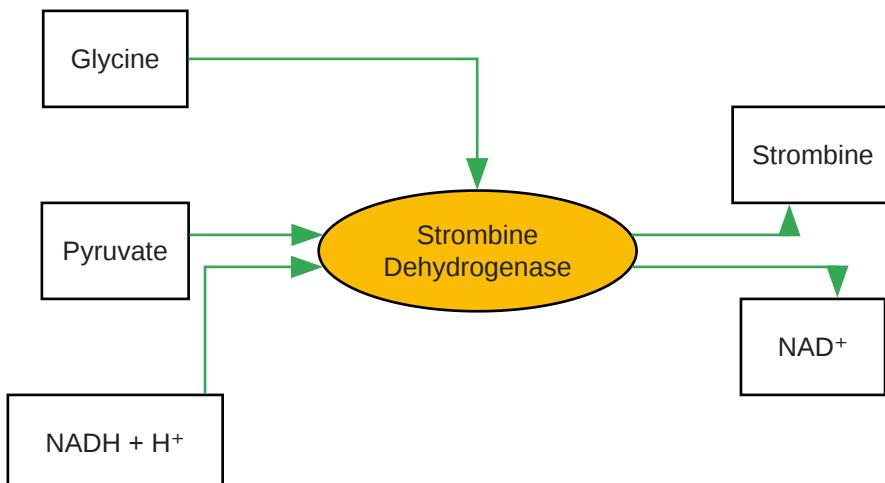
# Structural Elucidation and Physicochemical Characterization

The structure of the isolated **strombine** would have been determined using a combination of spectroscopic techniques, which are standard for the elucidation of novel natural products.

## Experimental Protocol: Structural Characterization

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments would provide information about the connectivity of the atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the number and chemical environment of protons in the molecule, including their connectivity through spin-spin coupling.
  - $^{13}\text{C}$  NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., alkyl, carboxyl).
  - 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as carboxyl (-COOH) and secondary amine (-NH-) groups.
- Optical Rotation: Measurement of the specific rotation using a polarimeter would determine the stereochemistry of the molecule (dextrorotatory or levorotatory).

## Physicochemical Properties of Strombine


The following table summarizes the known physicochemical properties of **strombine**, primarily sourced from publicly available databases.

| Property          | Value                                         | Source            |
|-------------------|-----------------------------------------------|-------------------|
| Molecular Formula | C <sub>5</sub> H <sub>9</sub> NO <sub>4</sub> | PubChem           |
| Molecular Weight  | 147.13 g/mol                                  | PubChem           |
| IUPAC Name        | (2S)-2-(carboxymethylamino)propanoic acid     | PubChem           |
| Appearance        | White crystalline solid (presumed)            | -                 |
| Melting Point     | Not reported                                  | -                 |
| Specific Rotation | Not reported                                  | -                 |
| Solubility        | Soluble in water                              | General knowledge |

## Biosynthesis of Strombine

**Strombine** is a member of the opine family of compounds, which are formed by the reductive condensation of an amino acid and a keto acid. In marine invertebrates, **strombine** is synthesized by the enzyme **strombine dehydrogenase**.

The biosynthesis of **strombine** is a key step in anaerobic glycolysis in some marine invertebrates, serving to regenerate NAD<sup>+</sup> from NADH produced during glycolysis, allowing for continued ATP production in the absence of oxygen.



[Click to download full resolution via product page](#)

Caption: Biosynthesis of **strombine** from glycine and pyruvate.

## Biological Activity and Physiological Role

**Strombine** exhibits at least two significant biological roles in marine invertebrates: as a compatible osmolyte and as a chemosensory stimulant.

### Compatible Osmolyte

In marine environments with fluctuating salinity, marine invertebrates must regulate the osmotic pressure within their cells to prevent cell shrinkage or swelling. **Strombine**, along with other small organic molecules like taurine and glycine, acts as a compatible osmolyte.<sup>[5][6]</sup> These are solutes that can accumulate to high concentrations to balance external osmotic pressure without significantly perturbing cellular functions, such as protein stability and enzyme activity.<sup>[6]</sup> During periods of high salinity, the intracellular concentration of **strombine** increases, and during periods of low salinity, it decreases.<sup>[5]</sup>

### Chemosensory Stimulant

The initial discovery of **strombine** was as a "feeding-inducer" for the queen conch, *Strombus gigas*.<sup>[1]</sup> This indicates that **strombine** acts as a chemical cue, or kairomone, that can be detected by chemoreceptors in other organisms, triggering a feeding response. This role in chemoreception suggests that **strombine** is an important molecule in the chemical ecology of marine environments, mediating interactions between species.<sup>[2]</sup>

## Conclusion

**Strombine** is a significant marine-derived imino acid with established roles in osmoregulation and chemoreception. While the precise details of its initial isolation and characterization await broader dissemination of the original research, established methodologies provide a clear pathway for its extraction and purification. The continued study of **strombine** and its derivatives may offer insights into the physiological adaptations of marine life and could potentially lead to the discovery of novel bioactive compounds for various applications. Further research into its specific interactions with chemoreceptors and its full range of physiological effects is warranted.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Subscribe to Comparative Biochemistry and Physiology - Part B: Biochemistry & Molecular Biology - 1096-4959 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]
- 2. Isolation of marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of marine natural products. | Semantic Scholar [semanticscholar.org]
- 5. wos-journal.info [wos-journal.info]
- 6. ooir.org [oir.org]
- To cite this document: BenchChem. [Strombine: A Technical Guide to its Initial Isolation, Characterization, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152461#initial-isolation-and-characterization-of-strombine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)